molecular formula C15H17N3O3S B14318848 Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate CAS No. 111915-50-5

Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate

Cat. No.: B14318848
CAS No.: 111915-50-5
M. Wt: 319.4 g/mol
InChI Key: NOAPXGWWFLDCTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate is an organic compound commonly known as methyl orange. It is an azo dye characterized by the presence of an azo group (-N=N-) attached to two aromatic rings. This compound is widely used as a pH indicator in various chemical processes due to its distinct color change properties at different pH levels .

Preparation Methods

The synthesis of methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate involves a two-step process:

Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific oxidizing or reducing agents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate involves its ability to change color based on the pH of the environment. In acidic conditions, the compound exists in a protonated form, leading to a red color. In basic conditions, it deprotonates, resulting in a yellow-orange color . This color change is due to the different electronic configurations and resonance structures of the compound in different pH environments.

Comparison with Similar Compounds

Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate is unique due to its specific azo group and sulfonate functionality, which contribute to its distinct color change properties. Similar compounds include:

These compounds share similar applications but differ in their chemical structures and specific pH ranges for color change.

Properties

CAS No.

111915-50-5

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

methyl 4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C15H17N3O3S/c1-18(2)14-8-4-12(5-9-14)16-17-13-6-10-15(11-7-13)22(19,20)21-3/h4-11H,1-3H3

InChI Key

NOAPXGWWFLDCTK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.